Product packaging for Angeloylgomisin M1(Cat. No.:)

Angeloylgomisin M1

Cat. No.: B13331479
M. Wt: 468.5 g/mol
InChI Key: ZRJPWPHGPZYNIS-YPCCIVHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angeloylgomisin M1 is a dibenzocyclooctadiene lignan, a class of compounds primarily isolated from species of the Schisandra genus, such as Schisandra chinensis and Kadsura longipedunculata . These lignans are of significant interest in phytochemical and pharmacological research due to their diverse biological activities. As a dibenzocyclooctadiene lignan, this compound is part of a group that includes well-studied compounds like gomisin A and schisandrin B, which are known for their anti-cancer, antioxidant, and anti-inflammatory properties . Researchers can utilize this compound as a high-purity standard for the quality control and standardization of herbal extracts, or as a chemical marker for authentication and taxonomic studies of medicinal plants. Its primary research applications include in vitro bioactivity screening and investigation into the mechanisms of action of natural products. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O7 B13331479 Angeloylgomisin M1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

[(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H32O7/c1-8-14(2)27(28)34-26-22-17(11-19(29-5)23(26)30-6)9-15(3)16(4)10-18-12-20-24(33-13-32-20)25(31-7)21(18)22/h8,11-12,15-16H,9-10,13H2,1-7H3/b14-8-/t15-,16+/m0/s1

InChI Key

ZRJPWPHGPZYNIS-YPCCIVHHSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@H](CC3=CC4=C(C(=C32)OC)OCO4)C)C

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC4=C(C(=C32)OC)OCO4)C)C

Origin of Product

United States

Botanical Sources and Advanced Isolation Methodologies

Plant Species and Geographical Distribution of Angeloylgomisin M1-Containing Flora

The primary botanical sources of this compound are woody vines belonging to the genera Kadsura and Schisandra. These plants are predominantly found in East and Southeast Asia.

The genus Kadsura comprises approximately 29 species of woody vines native to eastern, southern, and southeastern Asia. nih.govsemanticscholar.org These plants are recognized as a rich source of various lignans (B1203133). nih.govnih.gov

Kadsura longipedunculata, commonly known as the Chinese Kadsura vine, is a confirmed source of this compound. This evergreen climbing shrub is widely distributed across numerous provinces in southern and southwestern China, including Zhejiang, Sichuan, Fujian, Guangxi, Guangdong, Hunan, and Yunnan. nih.gov It typically grows in forests on hillsides or along streams at altitudes of 100 to 1500 meters. nih.gov

Other species within the genus, while rich in other lignans, are found across a broad geographical range. nih.govresearchgate.net For instance, Kadsura coccinea is located in southern China and northern Indochina, while Kadsura japonica is native to Japan, Korea, and Taiwan. nih.govepa.govsemanticscholar.org The full distribution of this compound across the entire Kadsura genus is a subject of ongoing phytochemical investigation.

Table 1: Geographical Distribution of Selected Kadsura Species

Species Geographical Distribution
Kadsura longipedunculata China (Zhejiang, Anhui, Sichuan, Fujian, Guizhou, Jiangsu, Guangxi, Guangdong, Hunan, Hubei, Jiangxi, Yunnan)
Kadsura coccinea Southern China, Myanmar, Thailand, Laos, Vietnam
Kadsura japonica Japan, Southern China, Southern Korea, Taiwan
Kadsura philippinensis Philippines

The genus Schisandra, closely related to Kadsura, also contains species that produce this compound. This genus includes about 25 species, with a significant center of diversity in China and a single species native to North America. nih.gov

Schisandra rubriflora is a confirmed source of (+/-)-gomisin M1, a synonym for this compound. nih.govacs.org This species is indigenous to the western Sichuan province of southern China. mdpi.com Bioactivity-directed fractionation of ethanolic extracts from the fruits of S. rubriflora led to the successful isolation of this compound. nih.govacs.org

Schisandra chinensis, known as the magnolia berry or five-flavor fruit, is another important species, though its status as a primary source of this compound is noted alongside other prominent lignans. alfachemic.commdpi.com It is native to the forests of Northern China, the Russian Far East, and Korea, with wild varieties also found in Japan. nih.gov

Table 2: Geographical Distribution of Key Schisandra Species

Species Geographical Distribution Confirmed Source of this compound
Schisandra rubriflora China (Western Sichuan) Yes
Schisandra chinensis Northern China, Russian Far East, Korea, Japan Implied

Pre-Extraction Sample Preparation Techniques

Proper preparation of the raw plant material is a critical preliminary step to ensure the efficient isolation of this compound. The techniques are designed to maximize the surface area of the sample and prepare it for solvent interaction.

The general procedure involves the collection of specific plant parts, typically the fruits, stems, or roots, where lignans are most concentrated. nih.gov This is followed by a drying process to remove moisture, which can interfere with extraction efficiency. Common methods include air-drying or freeze-drying (lyophilization). nih.govnih.gov For example, studies on Kadsura coccinea have utilized freeze-drying for root, stem, and leaf samples. nih.gov In contrast, research on Schisandra chinensis often involves air-drying the fruit. nih.gov

After drying, the plant material is mechanically ground into a fine powder. nih.gov This step significantly increases the surface area available for solvent penetration. The powder is often sieved to achieve a uniform and optimal particle size, such as passing through a 120-mesh sieve, as has been documented for S. chinensis fruit samples. oup.com This standardized powder is then stored in a desiccator before extraction to prevent reabsorption of moisture. oup.com

Innovative and Sustainable Extraction Protocols

To isolate this compound and related lignans, modern "green" extraction techniques are favored over traditional methods. These protocols, such as Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE), offer higher efficiency, reduced solvent consumption, and shorter extraction times. oup.commdpi.com

SFE is a highly selective and sustainable technique that uses a fluid above its critical temperature and pressure as the solvent. mdpi.com Carbon dioxide (CO₂) is the most common supercritical fluid due to its non-toxic, non-flammable nature and moderate critical point. mdpi.com The solvating power of supercritical CO₂ can be precisely controlled by adjusting pressure and temperature. mdpi.com

For the extraction of moderately polar compounds like lignans from the Schisandraceae family, a polar co-solvent is often added to the supercritical CO₂. A study on the extraction of lignans from the seeds of Schisandra chinensis provides a clear example of this method's application. epa.gov

Table 3: Optimized SFE Parameters for Lignan (B3055560) Extraction from Schisandra chinensis Seeds

Parameter Range/Value Purpose
Temperature 40–60 °C To alter fluid density and analyte vapor pressure
Pressure 20–35 MPa To control the solvating power of the supercritical fluid

This technique demonstrates the ability to efficiently extract lignans while being environmentally friendly. epa.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes conventional solvents at elevated temperatures and pressures, keeping them in a liquid state. kist.re.krfrontiersin.org These conditions decrease the viscosity and surface tension of the solvent while increasing analyte solubility and mass transfer rates, leading to rapid and efficient extractions. frontiersin.org

A method for the simultaneous determination of nine lignans, including compounds structurally related to this compound, from the fruits of Schisandra chinensis was successfully developed using PLE. kist.re.kr The study optimized several parameters to achieve maximum extraction efficiency, demonstrating that PLE yields were comparable to or better than traditional reflux and sonication methods. kist.re.kr

Table 4: Optimized PLE Parameters for Lignan Extraction from Schisandra chinensis Fruit

Parameter Optimal Condition
Extraction Solvent Methanol
Extraction Temperature 125 °C
Static Extraction Time 5 minutes

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is a modern technique that utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction of bioactive compounds from plant materials. The process works through acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the solvent. This collapse generates powerful microjets and shockwaves that disrupt the plant cell walls, facilitating the release of intracellular contents and improving the penetration of the solvent into the plant matrix. This leads to increased mass transfer, higher extraction yields, and significantly shorter extraction times compared to conventional methods.

Key advantages of UAE include reduced solvent consumption and lower operating temperatures, which helps to prevent the thermal degradation of sensitive compounds like lignans. The efficiency of UAE is influenced by several parameters, including temperature, solvent composition, solid-to-liquid ratio, and ultrasonic power and duration.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction employs microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction of target compounds. Unlike conventional heating where heat is transferred from the outside in, microwaves heat the entire sample volume simultaneously through the direct interaction of the electromagnetic field with polar molecules. This rapid, localized heating creates a dramatic increase in pressure inside the plant cells, causing them to rupture and release their contents into the surrounding solvent.

MAE offers several benefits, including significantly reduced extraction times (often minutes instead of hours), lower solvent usage, and improved extraction yields researchgate.net. The selective and rapid heating mechanism can efficiently extract lignans from Schisandra berries while minimizing the risk of thermal decomposition associated with prolonged exposure to high temperatures researchgate.netfrontiersin.org.

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction is a green and highly specific extraction method that uses enzymes to break down the structural components of plant cell walls, such as cellulose, pectin, and hemicellulose. This enzymatic degradation increases cell wall permeability, allowing for the easier release of intracellular bioactive compounds into the extraction solvent oup.comnih.gov.

The high specificity of enzymes (e.g., cellulases, pectinases) allows for targeted disruption of the plant matrix under mild temperature and pH conditions, which is ideal for preserving the structural integrity of thermolabile lignans nih.govnih.gov. EAE can lead to higher extraction yields and can be used either as a standalone method or as a pretreatment step before the application of other techniques like UAE or MAE to further enhance efficiency oup.com.

Hydrodynamic Cavitation-Based Extractions

Hydrodynamic cavitation is an emerging and scalable green extraction technology. It generates cavitation bubbles by passing a liquid solvent through a constriction, such as an orifice plate or a Venturi tube, which causes a rapid drop in pressure. As the liquid exits the constriction, the pressure recovers, causing the bubbles to collapse violently. This implosion creates intense local pressures, temperatures, and shear forces that effectively rupture plant cells and enhance mass transfer, similar to the effects of acoustic cavitation mdpi.com.

This method is highly energy-efficient and well-suited for large-scale industrial extraction of phytochemicals. It provides a rapid and effective means of recovering valuable compounds from plant biomass without the need for high temperatures or large volumes of organic solvents nih.gov.

Table 1: Comparison of Advanced Extraction Methodologies

Technique Principle of Operation Key Advantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls. Reduced time and solvent use; suitable for thermolabile compounds.
Microwave-Assisted Extraction (MAE) Rapid, localized heating from microwave energy ruptures cells. Extremely fast; reduced solvent volume; high efficiency.
Enzyme-Assisted Extraction (EAE) Specific enzymes degrade cell wall components. High specificity; mild operating conditions; environmentally friendly.
Hydrodynamic Cavitation (HCE) Pressure changes in flowing liquid create and collapse bubbles. Highly energy-efficient; scalable for industrial use; rapid processing.

Advanced Chromatographic Separation Techniques for Isolation

Following the initial extraction, a crude mixture containing numerous lignans and other phytochemicals is obtained. Isolating this compound from this complex mixture requires high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography is an indispensable tool for the separation, purification, and quantification of individual compounds from complex mixtures. In the context of isolating this compound, preparative HPLC is often employed. The crude extract is injected into a column packed with a stationary phase (commonly silica-based and chemically modified, e.g., C18), and a liquid mobile phase is pumped through under high pressure.

Separation is achieved based on the differential partitioning of the individual lignans between the stationary and mobile phases. Compounds with different polarities and molecular structures, such as the various gomisins and schisandrins, will travel through the column at different rates, allowing them to be collected as separate, purified fractions. HPLC-guided isolation involves using analytical HPLC to develop a separation method and monitor the purification process, ensuring high purity of the final compound.

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with much smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it an excellent tool for the rapid analysis of complex lignan extracts from Schisandra chinensis.

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary support, thereby avoiding the irreversible adsorption and potential degradation of sample components. The technique relies on partitioning solutes between two immiscible liquid phases—one stationary and one mobile.

In High-Speed Countercurrent Chromatography (HSCCC), the stationary liquid phase is retained in a coiled column by a strong centrifugal force while the mobile phase is pumped through it. The crude lignan extract is introduced into the system, and its components are separated based on their unique partition coefficients between the two liquid phases. This method is particularly effective for the preparative-scale separation of natural products and has been successfully applied to the isolation of various lignans from Schisandra extracts. It is a powerful technique for obtaining high-purity compounds like this compound from complex starting materials.

Flash Chromatography

Flash chromatography is a preparative liquid chromatography technique that utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate compounds based on their polarity. The process is expedited by applying moderate pressure, which increases the flow rate of the mobile phase through the column. This method is particularly well-suited for the fractionation of plant extracts to isolate specific compounds like this compound.

Detailed Research Findings:

The isolation of dibenzocyclooctadiene lignans, including compounds structurally similar to this compound, from Schisandra species often involves a multi-step chromatographic process where flash chromatography plays a pivotal role. While specific protocols exclusively for this compound are not extensively detailed in singular reports, the general methodology for separating this class of compounds provides a clear framework.

Researchers typically begin with a crude extract of the plant material, which is then subjected to preliminary fractionation using techniques like solvent partitioning. The resulting fractions are then further purified using flash chromatography. The choice of the stationary and mobile phases is critical for successful separation.

Stationary Phase: Silica gel (40-63 µm particle size) is the most commonly used stationary phase for the separation of lignans from Schisandra extracts.

Mobile Phase: The selection of the mobile phase is determined by the polarity of the target compounds. For the separation of moderately polar lignans like this compound, a gradient elution is often employed. This involves gradually increasing the polarity of the mobile phase during the chromatographic run. Common solvent systems include mixtures of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or acetone).

For instance, in the separation of lignans from Schisandra, a common approach is to start with a low polarity mobile phase, such as a high percentage of n-hexane with a small amount of ethyl acetate, and gradually increase the proportion of ethyl acetate. This allows for the elution of less polar compounds first, followed by the separation of the more polar lignans.

Illustrative Flash Chromatography Parameters for Lignan Separation:

The following interactive table summarizes typical parameters that would be employed in the flash chromatographic isolation of this compound, based on established methods for separating similar lignans from Schisandra.

ParameterDescriptionDetails
Stationary Phase The solid adsorbent material packed into the column.Silica gel (40-63 µm)
Mobile Phase The solvent system that moves through the column.Gradient of n-hexane and ethyl acetate
Initial Eluent The starting composition of the mobile phase.95:5 (n-hexane:ethyl acetate)
Final Eluent The final composition of the mobile phase.70:30 (n-hexane:ethyl acetate)
Detection The method used to monitor the separation.Thin-Layer Chromatography (TLC) or UV detector

These parameters allow for the effective separation of various lignans based on their differential affinities for the stationary and mobile phases. Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the target compound, this compound. The purity of the isolated compound is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

An in-depth examination of the biosynthesis of this compound, a notable member of the dibenzocyclooctadiene lignan family, reveals a complex interplay of genetic, enzymatic, and chemical processes. This article focuses exclusively on the biosynthetic pathways, precursor molecules, regulatory mechanisms, and related synthetic strategies pertinent to this compound and its structural relatives.

Biosynthetic Pathways and Precursor Studies

The formation of Angeloylgomisin M1 in plants, particularly within species of the Schisandraceae family like Kadsura and Schisandra, is a multi-step process rooted in the broader phenylpropanoid pathway. mdpi.comacgpubs.orgnih.gov The intricate dibenzocyclooctadiene scaffold is assembled and subsequently decorated by a series of specific enzymatic reactions.

Pharmacological and Biological Activities: Mechanistic Investigations Pre Clinical

In Vitro Studies on Cellular and Subcellular Models

No research findings were identified that describe the effects of Angeloylgomisin M1 on specific cellular pathways such as apoptosis, inflammation, or signal transduction in in vitro models.

There are no available studies detailing the interaction of this compound with specific receptors or its inhibitory or activating effects on any enzymes.

Information regarding the influence of this compound on gene expression or the regulation of protein synthesis is not present in the reviewed scientific literature.

No data could be located concerning the effects of this compound on the metabolic processes of cells in vitro.

There is no evidence or published research to suggest that this compound possesses anti-HIV activity or to describe any associated mechanisms of action.

The potential antioxidant properties of this compound and its mechanisms of action, such as free radical scavenging, have not been investigated in the available scientific literature.

Due to the absence of specific data for this compound in the scientific literature, data tables and detailed research findings for the outlined sections cannot be provided.

In Vivo Studies Using Animal Models (Mechanistic Focus)

Investigation of Systemic and Organ-Specific Pharmacodynamic Responses

No data are currently available in the public domain regarding the systemic and organ-specific pharmacodynamic responses of this compound in animal models.

Modulation of Biomarkers in Disease Models

There is no published research detailing the modulation of specific biomarkers by this compound in any animal disease models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms in Animal Models (excluding human trials)

The pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, has not been documented in available scientific literature.

Structure Activity Relationship Sar and Derivative Research

Identification of Core Structural Features Essential for Biological Activity

The biological activity of dibenzocyclooctadiene lignans (B1203133), the class of compounds to which Angeloylgomisin M1 belongs, is intrinsically linked to their unique and complex scaffold. This core structure is formed by the linkage of two phenylpropanoid units. nih.gov The dibenzocyclooctadiene skeleton itself, an eight-membered ring fused to two benzene (B151609) rings, is a primary determinant of the biological activities observed in this class of lignans. nih.gov

For lignans in this family, specific structural motifs have been identified as crucial for certain biological activities. For instance, in the context of P-glycoprotein inhibition, which is relevant for overcoming multidrug resistance in cancer, three main structural features have been highlighted for some dibenzocyclooctadiene lignans: a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group. researchgate.net While this specific combination is described for related compounds like gomisin N and deoxyschisandrin, it provides a valuable framework for understanding the SAR of this compound. researchgate.net

The presence of the dibenzocyclooctadiene core is a recurring feature among bioactive lignans isolated from plants of the Schisandraceae family, which are known for a variety of pharmacological effects, including hepatoprotective, anti-inflammatory, and antiviral activities. nih.govmdpi.com

Impact of Specific Substituents and Stereochemistry on Activity

The specific substituents attached to the dibenzocyclooctadiene core of this compound and its stereochemistry play a pivotal role in modulating its biological activity. The term "stereoisomer" refers to molecules that have the same atoms connected in the same sequence but differ in their three-dimensional orientation. google.com.pg

The angeloyl group at a specific position on the core structure is a defining feature of this compound and is expected to significantly influence its bioactivity. The nature and position of acyloxy groups, in general, are known to be important for the biological profile of dibenzocyclooctadiene lignans. researchgate.net

Furthermore, the stereochemistry of the biphenyl (B1667301) backbone and the cyclooctadiene ring, including the existence of optical isomers (enantiomers), can lead to significant differences in biological activity. google.com.pg For instance, research on related compounds has demonstrated that different stereoisomers can exhibit varying levels of activity. This highlights the importance of considering the precise three-dimensional structure when evaluating the SAR of these complex natural products.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of complex natural products like this compound is a key strategy for optimizing their biological activity and developing potential drug candidates. researchgate.net Although the intricate structures of dibenzocyclooctadiene lignans, with their multiple chiral centers, present significant synthetic challenges, structural modification remains a practical approach to improve their therapeutic potential. researchgate.net

Research efforts have focused on the synthesis of derivatives of related lignans, such as Schisandrin, by modifying specific positions on the core structure. researchgate.net For example, new series of Schisandrin derivatives have been created by targeting the C-9 position of the core. researchgate.net Another example is Bicyclol, an analog of Schisandrin C, which has been developed and approved as a hepatoprotective agent. nih.gov The development of Bicyclol demonstrates the potential of creating clinically useful drugs from the structural template of dibenzocyclooctadiene lignans. nih.gov

The general approach involves synthesizing a variety of analogs with modifications at different positions and then evaluating their biological activities. This allows researchers to build a more comprehensive understanding of the SAR and identify modifications that lead to enhanced potency or selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in the early stages of drug development, including hit-to-lead and lead optimization phases, by enabling the design of new molecules with potentially improved activity. gardp.orgmdpi.com

In the context of this compound and related lignans, QSAR studies can help to identify the key physicochemical properties that govern their biological effects. nih.gov For instance, a preliminary QSAR analysis of P-glycoprotein inhibition by dibenzocyclooctadiene lignans identified three critical structural features, demonstrating the utility of this approach in this class of compounds. researchgate.net

QSAR models are developed by calculating various molecular descriptors for a set of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more promising candidates. nih.gov

Computational Approaches to Predict and Elucidate SAR

In addition to QSAR, other computational methods are employed to predict and understand the SAR of bioactive molecules like this compound. Molecular docking, for example, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can provide insights into how a lignan (B3055560) might interact with its biological target at the molecular level.

For instance, molecular docking analysis of a derivative of the related lignan Schisandrin suggested that it occupied the colchicine (B1669291) binding pocket of tubulin, providing a plausible mechanism for its observed cytotoxic activity. researchgate.net Such computational studies can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity and biological activity. nih.gov

These computational approaches, often used in conjunction with experimental data, are powerful tools for accelerating the drug discovery and development process for complex natural products like this compound.

Synthetic Approaches and Chemical Modification

Total Synthesis Strategies for Angeloylgomisin M1 and Related Lignans (B1203133)

The total synthesis of dibenzocyclooctadiene lignans like this compound presents significant challenges, primarily in the construction of the sterically hindered biaryl bond and the stereocontrolled formation of the eight-membered ring with its multiple chiral centers. researchgate.netmdpi.com Strategies often focus on the synthesis of a common core structure, which can then be further functionalized to yield various natural products. researchgate.net

The synthesis of the dibenzocyclooctadiene skeleton, the core of this compound, is a primary focus of synthetic strategies. A common approach involves the intramolecular or intermolecular coupling of two phenylpropanoid units. researchgate.net Key reaction pathways that have been successfully employed for related lignans include:

Intramolecular Biaryl Coupling: A prevalent strategy involves the oxidative coupling of a 1,4-diarylbutane or dibenzylbutane precursor to form the crucial C-C bond between the two aromatic rings. Reagents such as iron(III) chloride, vanadium oxytrifluoride, and thallium(III) trifluoroacetate (B77799) have been utilized for this purpose.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction has been used to construct the biaryl linkage by coupling an arylboronic acid with an aryl halide. mdpi.com This method offers good functional group tolerance and control over the coupling partners.

Ring-Closing Metathesis (RCM): In some strategies, the eight-membered ring is formed via RCM of a diene precursor. mdpi.com This powerful reaction, often catalyzed by ruthenium-based catalysts, has proven effective in creating the cyclooctadiene ring system for compounds like schisandrene. mdpi.com

Esterification for Side-Chain Installation: Once the dibenzocyclooctadiene core is established, the angeloyl group can be introduced. This is typically achieved through esterification of a hydroxyl group at the appropriate position on the cyclooctadiene ring. For instance, the synthesis of (-)-interiotherin C, a related lignan (B3055560), was accomplished by the esterification of a precursor diol with angeloyl chloride. researchgate.net A similar strategy would be applicable for the final step in the synthesis of this compound, attaching the angeloyl moiety to the Gomisin M1 core.

A general retrosynthetic analysis for this compound would disconnect the angeloyl ester to reveal Gomisin M1 (or a protected precursor) as a key intermediate. This intermediate would then be traced back to simpler aromatic precursors through disconnection of the biaryl bond or the eight-membered ring, as outlined in the strategies above.

Table 1: Key Reactions in Dibenzocyclooctadiene Lignan Synthesis

Reaction Type Catalyst/Reagent Example Bond Formed Reference
Intramolecular Oxidative Coupling Vanadium Oxyfluoride (VOF₃) Aryl-Aryl researchgate.net
Suzuki-Miyaura Coupling Pd₂(dba)₃ / S-Phos Aryl-Aryl mdpi.com
Ring-Closing Metathesis (RCM) Grubbs Catalyst Alkene (in 8-membered ring) mdpi.com

Controlling the stereochemistry of the multiple chiral centers and the axial chirality of the biaryl system is a critical aspect of synthesizing this compound. The natural product exists as a single enantiomer, necessitating the use of asymmetric methods. researchgate.net

Several approaches to achieve stereoselectivity have been developed:

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from Evans' oxazolidinones, can direct the stereoselective alkylation of intermediates to set the stereocenters on the butane (B89635) chain of the precursors. researchgate.net

Asymmetric Catalysis: Enantioselective reactions catalyzed by chiral transition metal complexes are increasingly employed. For example, iridium-catalyzed asymmetric hydrogenation can establish key stereocenters. rsc.org Nickel-catalyzed enantioselective Ullmann coupling has been used for the asymmetric synthesis of the axially chiral biaryl dialdehyde (B1249045) intermediate in the synthesis of (+)-isoschizandrin. mdpi.com

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in an intermediate can direct the stereochemical outcome of subsequent reactions. For example, diastereoselective reductions of ketone functionalities on the cyclooctadiene ring are often used to install hydroxyl groups with the correct relative stereochemistry. researchgate.netmdpi.com The choice of reducing agent, such as LiAl(OtBu)₃H or the Corey-Bakshi-Shibata (CBS) catalyst, is crucial for achieving high diastereoselectivity. researchgate.netmdpi.comresearchgate.net

The combination of these methods allows for the construction of the dibenzocyclooctadiene lignan core with the correct absolute and relative stereochemistry, paving the way for the final installation of the angeloyl group to yield enantiopure this compound.

Semi-synthetic Derivatization from Natural Precursors

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials, offers a more direct route to this compound and its analogues. wikipedia.orgscripps.edu The natural abundance of certain lignans from plants like Schisandra chinensis makes them attractive precursors. mdpi.com

For example, Gomisin M1, which is the direct precursor to this compound, can be isolated from natural sources. nih.gov A straightforward semi-synthetic approach would involve the direct esterification of the hydroxyl group of natural Gomisin M1 with angeloyl chloride or angelic acid under appropriate coupling conditions. This method avoids the lengthy and often low-yielding steps of a total synthesis.

Furthermore, other abundant lignans from Schisandra or Kadsura species could serve as starting materials. researchgate.net Chemical modifications might include:

Introduction or modification of functional groups on the aromatic rings.

Oxidation or reduction of functionalities on the cyclooctadiene ring.

Esterification of hydroxyl groups with various acyl chlorides to produce a library of analogues for biological testing. researchgate.net

This approach is particularly valuable for exploring the structure-activity relationships of the ester side chain at the C-7 position. Derivatization techniques, such as acylation, are common for modifying lignan structures. mdpi.com

Development of Novel Synthetic Methodologies Applicable to Lignans

The pursuit of lignan synthesis has spurred the development of new chemical reactions and strategies. nih.gov These novel methodologies aim to improve efficiency, selectivity, and applicability to a wider range of complex lignan structures. rsc.org

Recent advances include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for forming key bonds in natural product synthesis. sioc.ac.cn Its application could lead to new, more efficient ways to construct the lignan skeleton.

Formal [3+2] Cycloadditions: Novel cycloaddition strategies have been developed for the synthesis of related lignan skeletons, such as the tetrahydrofuran (B95107) core, which could potentially be adapted for dibenzocyclooctadiene synthesis. mdpi.com

Enzymatic and Bio-inspired Synthesis: Inspired by the biosynthetic pathways in plants, chemists are exploring enzyme-catalyzed and biomimetic approaches. researchgate.net These methods can offer remarkable selectivity under mild conditions. For instance, understanding the role of coniferyl alcohol acyltransferase in the biosynthesis of dibenzocyclooctadiene lignans can inform synthetic strategies.

Flow Chemistry: The use of continuous flow systems for key synthetic steps, such as asymmetric hydrogenations, can offer improved safety, scalability, and efficiency compared to traditional batch processes. rsc.org

These evolving synthetic methods not only provide more elegant and efficient routes to this compound and other lignans but also expand the toolbox of synthetic organic chemistry. nih.govnih.gov

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental for separating Angeloylgomisin M1 from complex matrices such as biological fluids and plant extracts, enabling its accurate quantification at trace levels.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of this compound. The combination of liquid chromatography's separation power with the mass spectrometer's sensitivity and specificity allows for the reliable detection and quantification of this lignan (B3055560).

LC-MS/MS: This technique is frequently employed for the quantitative analysis of this compound in biological samples. thieme-connect.comscispace.com For instance, it has been used to analyze trough concentrations of the compound in research settings. scispace.com The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, making it suitable for complex matrices like milk, where it can be part of a multi-contaminant screening method. thermofisher.comsciex.com The method's robustness is often validated according to stringent guidelines to ensure accuracy and reliability. sciex.com

High-Resolution Mass Spectrometry (HRMS): HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) MS, provide highly accurate mass measurements, which are invaluable for the structural elucidation of this compound and its metabolites. researchgate.netresearchgate.net This capability allows for the determination of the elemental composition of the molecule and its fragments. researchgate.net Ultra-high performance liquid chromatography (UHPLC) coupled with Q-TOF-MS has been utilized to identify absorbed constituents and their metabolites in plasma, shedding light on the metabolic pathways of lignans (B1203133) from Schisandra chinensis. mdpi.com The high resolution of these instruments, often exceeding 60,000 FWHM, is critical for differentiating between compounds with very similar masses. researchgate.net

UPLC-QTOF-MS: The coupling of ultra-performance liquid chromatography (UPLC) with Q-TOF mass spectrometry offers rapid and high-resolution separation and detection. jmb.or.kr This powerful combination has been used to analyze the chemical profiles of plant extracts and to identify various compounds, including lignans. frontiersin.orgnih.gov The methodology often involves a binary solvent system with a gradient elution to achieve optimal separation of a wide range of metabolites. jmb.or.kr This approach is instrumental in metabolomics studies for characterizing the complex chemical composition of biological samples. nih.gov

The table below summarizes the application of different LC-MS techniques in the analysis of this compound.

TechniqueApplicationKey Features
LC-MS/MS Quantitative analysis in biological matrices. thieme-connect.comscispace.comHigh sensitivity and selectivity through MRM. thermofisher.comsciex.com
HRMS (Q-TOF) Structural elucidation and metabolite identification. researchgate.netresearchgate.netmdpi.comAccurate mass measurement for elemental composition determination. researchgate.net
UPLC-QTOF-MS Rapid, high-resolution analysis of complex mixtures. jmb.or.krfrontiersin.orgnih.govCombines efficient separation with high-resolution mass detection. jmb.or.kr

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com The sample is first vaporized and separated into its components in a gas chromatograph before being detected by a mass spectrometer. thermofisher.com While LC-MS is more commonly cited for lignan analysis due to their polarity and thermal lability, GC-MS can be applied, particularly for derivatized or less polar lignans.

The process involves separating compounds in a capillary column and then ionizing them, typically through electron impact (EI), which generates a unique fragmentation pattern that serves as a molecular fingerprint for identification. umontpellier.fr This technique is well-suited for both targeted and untargeted analysis. thermofisher.com For complex mixtures, GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) can provide even higher selectivity and sensitivity. thermofisher.com Although specific applications for this compound are less documented compared to LC-MS, GC-MS remains a fundamental analytical tool in natural product chemistry. drawellanalytical.commdpi.com

Spectroscopic Techniques for Structural Confirmation and Quantification (Methodology Focus)

Spectroscopic techniques are indispensable for the definitive structural elucidation and quantification of this compound. These methods provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed atomic structure of organic molecules like this compound. measurlabs.comrsc.org It provides information on the type, quantity, and arrangement of atoms within a molecule. measurlabs.com

1D and 2D-NMR: The structure of this compound has been elucidated through extensive NMR analysis, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments. researchgate.netresearchgate.net 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguous structure assignment. hyphadiscovery.comemerypharma.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons, which helps in defining the stereochemistry of the molecule. researchgate.nethyphadiscovery.com These comprehensive NMR datasets are often required for regulatory submissions to confirm compound identity. emerypharma.com

The following table highlights key 2D-NMR experiments and their role in the structural elucidation of this compound.

2D-NMR ExperimentInformation Provided
COSY Shows proton-proton (¹H-¹H) couplings, revealing which protons are connected through bonds. emerypharma.com
HSQC Correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). hyphadiscovery.com
HMBC Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). researchgate.nethyphadiscovery.com
NOESY Reveals through-space interactions between protons, providing information on the molecule's 3D structure and stereochemistry. researchgate.nethyphadiscovery.com

Mass spectrometry, in addition to its coupling with chromatographic techniques, is a standalone method for structural analysis. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification. bhu.ac.in

Fragmentation Analysis: The fragmentation behavior of this compound in a mass spectrometer provides valuable structural information. researchgate.net Electron ionization (EI) can cause extensive fragmentation, creating a detailed mass spectrum useful for structural identification, though it may sometimes result in the absence of a molecular ion peak. uni-saarland.de Softer ionization techniques, like electrospray ionization (ESI), are often used to keep the molecular ion intact while still generating some characteristic fragment ions. uni-saarland.denih.gov The analysis of these fragmentation pathways helps to piece together the structure of the molecule. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly useful in this context, as it allows for the precise determination of the mass of fragment ions, further aiding in their identification. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. anton-paar.com

Functional Group Identification: The FTIR spectrum of this compound reveals the presence of specific functional groups within the molecule. researchgate.net Characteristic absorption bands in the IR spectrum correspond to the vibrations of specific chemical bonds. For example, the presence of carbonyl groups (C=O) from the angeloyl and ester moieties, as well as C-O and aromatic C=C bonds, would produce distinct peaks in the spectrum. researchgate.net While FTIR is generally less powerful than NMR for complete structure elucidation of complex molecules, it serves as a rapid and valuable tool for confirming the presence of key functional groups and for the chemical fingerprinting of natural product extracts. researchgate.netresearchgate.net

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the detection and quantification of chromophore-containing compounds such as this compound. This method measures the absorption of ultraviolet and visible light by a substance in solution. noblelight.com For lignans, which are phenolic compounds, UV-Vis spectroscopy is valuable due to the presence of aromatic rings and conjugated systems that absorb light in the UV range, typically between 190 nm and 390 nm. noblelight.com

The quantification of a compound using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. unchainedlabs.com The maximum absorbance wavelength (λmax) is a characteristic value for a specific compound under defined conditions (e.g., solvent). While specific λmax values for this compound are not prominently detailed in broad literature, lignans isolated from Schisandra species are often analyzed using this method in conjunction with other techniques. rsc.org The process involves dissolving a purified sample or a plant extract in a suitable solvent, such as ethanol (B145695) or methanol, and measuring the absorbance spectrum to identify the λmax for quantification. mdpi.com

Modern UV-Vis spectrophotometers offer high throughput and require minimal sample volumes, with some systems capable of analyzing samples as small as 2 microliters in just a few minutes. unchainedlabs.com These instruments can scan a wide wavelength range, for instance from 190 nm to 1100 nm, allowing for comprehensive spectral analysis. infitek.com

Table 1: General Parameters for UV-Vis Spectrophotometric Analysis

Parameter Description Typical Value/Range
Wavelength Range The spectral range scanned to detect the compound. 190 - 900 nm jascoinc.com
Solvent The liquid used to dissolve the sample. Must be transparent in the measurement range. Ethanol, Methanol mdpi.com
λmax (Lambda max) Wavelength at which the compound shows maximum light absorption. Compound-specific

| Bandwidth | The width of the band of light passing through the sample. | 0.1 - 10 nm jascoinc.com |

This technique serves as a straightforward and rapid method for preliminary quantification, especially in quality control or during various stages of purification, before confirmation by more specific methods like mass spectrometry.

Advanced Sample Preparation Techniques from Complex Matrices (e.g., in vitro media, animal tissues)

The accurate quantification of this compound in complex biological matrices, such as in vitro cell culture media and animal tissues, presents significant analytical challenges. researchgate.net These matrices contain numerous endogenous components (proteins, lipids, salts) that can interfere with analysis, a phenomenon known as the matrix effect. drawellanalytical.comlcms.cz Therefore, advanced and robust sample preparation techniques are critical to isolate the target analyte and remove interfering substances before instrumental analysis.

For in vitro media, which may contain proteins and various supplements, sample preparation often begins with protein precipitation using organic solvents like acetonitrile (B52724) or methanol. bitesizebio.compromocell.com This is commonly followed by a cleanup step. Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating lignans from aqueous samples. chromatographyonline.com In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a different solvent.

When analyzing animal tissues, the initial step involves homogenization of the tissue to release the cellular contents. This is followed by an extraction procedure, often using organic solvents. nih.gov Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have become popular for extracting compounds from complex food and biological matrices. lcms.czchromatographyonline.com This method typically involves an extraction with a buffered solvent (like acetonitrile) followed by a cleanup step using dispersive SPE (dSPE) with various sorbents to remove specific interferences like fats and pigments. lcms.cz

Table 2: Overview of Sample Preparation Techniques for Complex Matrices

Technique Principle Application Matrix Advantages
Protein Precipitation Use of a solvent (e.g., acetonitrile) to denature and precipitate proteins. In vitro media, Plasma, Serum Simple, fast.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Aqueous media, Tissue homogenates Effective for removing salts and polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. chromatographyonline.com In vitro media, Tissue extracts High recovery, concentration of analyte, automation potential. chromatographyonline.com

| QuEChERS | Extraction with a solvent followed by salting out and dispersive SPE cleanup. lcms.cz | Animal tissues, Food samples | Fast, high throughput, uses minimal solvent. chromatographyonline.com |

The choice of method depends on the specific matrix, the concentration of this compound, and the requirements of the subsequent analytical instrument. chromatographyonline.com Proper sample cleanup is essential to ensure reliable and reproducible data, maintain instrument robustness, and achieve the necessary sensitivity for detecting low concentrations of the compound. lcms.cz

Challenges and Future Directions in Analytical Characterization of Lignans

The analytical characterization of lignans, including this compound, faces several challenges that are the focus of ongoing research. A primary difficulty is the vast structural diversity and stereochemical complexity of this class of compounds. rsc.org Lignans possess multiple chiral centers, leading to numerous stereoisomers that may have different biological activities but are difficult to separate and identify using standard chromatographic techniques.

Current Challenges:

Stereoisomer Separation: Developing reliable methods to separate and quantify individual enantiomers and diastereomers is a significant hurdle, as their biological activities can vary greatly. rsc.org

Low Bioavailability and Metabolism: Lignans often have low bioavailability and are extensively metabolized in the body. frontiersin.org Identifying and quantifying these numerous metabolites in biological fluids and tissues is complex and requires highly sensitive and specific analytical methods.

Matrix Effects: As discussed, complex matrices from biological and food samples can interfere with quantification, requiring sophisticated and optimized sample preparation protocols. lcms.czanses.fr

Lack of Standards: The commercial availability of pure analytical standards for many lignans and their metabolites is limited, complicating accurate quantification and identification.

Scaling Up Purification: Obtaining large quantities of pure lignans from natural sources for extensive biological studies can be challenging and costly. mdpi.com

Future Directions:

The field is advancing with the development of more powerful analytical technologies and methodologies:

Advanced Instrumentation: The increasing use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with ultra-high-performance liquid chromatography (UHPLC) is enabling more sensitive and specific detection and structural elucidation of lignans and their metabolites. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when hyphenated with HPLC (HPLC-SPE-NMR), is also a powerful tool for unambiguous structure determination. researchgate.net

Improved Extraction Techniques: Emerging extraction methods such as ultrasound-assisted extraction and supercritical fluid extraction are being explored to improve efficiency and reduce the use of organic solvents, aligning with green chemistry principles. numberanalytics.com Supercritical fluid chromatography (SFC) is also proving effective for the efficient separation of lignans from complex plant extracts. mdpi.com

Focus on Metabolomics: Future research will likely involve more comprehensive metabolomic studies to understand the full metabolic fate of lignans like this compound in vivo, linking specific metabolites to biological effects.

Need for Clinical Trials: A significant portion of lignan research is based on in vitro or animal models. up.pt There is a recognized need for more well-designed human clinical trials to confirm the health benefits and establish effective intake levels. nih.govtandfonline.com

Addressing these challenges and pursuing these future directions will be crucial for fully understanding the pharmacological potential of this compound and other bioactive lignans. numberanalytics.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comijpras.com This method is crucial for structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug to its biological target. mdpi.com Following docking, molecular dynamics (MD) simulations are often employed to analyze the physical movements of atoms and molecules in the complex over time. nih.gov MD simulations provide valuable information on the stability of the ligand-protein interaction and the conformational changes that may occur upon binding. nih.gov

While comprehensive molecular docking and dynamics simulation studies focusing specifically on Angeloylgomisin M1 are not extensively detailed in the public literature, research on related lignans (B1203133) from the Schisandra family illustrates the application of these methods. For instance, studies involving virtual screening of lignan (B3055560) libraries against targets for conditions like Alzheimer's disease have utilized docking to identify potential inhibitors and their binding modes within enzyme active sites. scienceopen.com Such analyses for the broader lignan class help to prioritize compounds for further experimental testing. scienceopen.com A typical molecular docking study involves preparing the 3D structures of the ligand and protein, defining a binding site (or "grid box"), and using a scoring function to rank the different binding poses based on their predicted binding energy. ijpras.com The stability of the most promising poses is then often validated through MD simulations, which assess parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over a set period, such as 100 nanoseconds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. mdpi.comarabjchem.org These calculations solve approximations of the Schrödinger equation to determine properties like molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and thermodynamic parameters such as enthalpies of formation. arabjchem.orgmdpi.com The insights gained from these calculations can help explain a molecule's reactivity, metabolic stability, and potential for specific types of interactions. nrel.gov

Presently, specific quantum chemical studies detailing the electronic structure and reactivity profile of this compound are not widely available in published research. However, the methodology is well-established. For a molecule like this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize its 3D geometry to the lowest energy state. mdpi.com From this optimized structure, various electronic properties can be derived.

Table 1: Examples of Properties Derived from Quantum Chemical Calculations

Property Description Relevance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons; important for reaction mechanisms and potential for oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons; important for reactivity and potential for reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Mulliken Charges Distribution of partial atomic charges across the molecule. Helps identify electrophilic and nucleophilic sites, predicting how the molecule might interact with biological targets. nrel.gov

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Indicates the thermodynamic stability of the molecule. mdpi.com |

These theoretical calculations provide a fundamental understanding that can guide experimental studies on a compound's mechanism of action and metabolic fate. nrel.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scirp.org This approach can be either structure-based, relying on the 3D structure of the target protein (as in molecular docking), or ligand-based, using the structures of known active compounds to find others with similar properties (e.g., pharmacophore modeling or chemical similarity). researchgate.net Virtual screening significantly narrows down the number of candidates for expensive and time-consuming experimental testing. researchgate.net

Specific virtual screening campaigns centered on this compound as a query or hit are not prominently documented. However, broader studies on lignans demonstrate the utility of this approach. Research has shown that virtual screening of lignan databases against various cancer-related targets, such as the epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC), can successfully identify potentially active compounds. mdpi.com In these studies, dibenzocyclooctadiene lignans—the subclass to which this compound belongs—are frequently highlighted as having potential activity against multiple protein targets. mdpi.com This suggests that this compound could be a valuable component of such screening libraries for identifying new therapeutic leads.

Virtual ligand design takes this a step further by modifying the structure of a hit compound in silico to improve its binding affinity, selectivity, or pharmacokinetic properties, creating novel molecular entities with enhanced therapeutic potential.

Prediction of ADME Properties using Computational Models

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development, as poor pharmacokinetics is a major cause of clinical trial failures. researchgate.net Computational models offer a rapid and cost-effective way to predict these properties early in the discovery process. nih.gov These models use a molecule's structure to calculate physicochemical descriptors (e.g., molecular weight, logP, polar surface area) and predict its behavior in the body. rjptonline.org

For this compound, in silico methods have been implicated in understanding its interactions with drug transporters. Specifically, it has been mentioned in the context of potential interactions with Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are crucial for the excretion of many drugs. researchgate.net This suggests that computational models could be used to predict potential drug-drug interactions involving this compound.

Commonly used computational tools like SwissADME can predict a wide range of properties based on a compound's chemical structure. rjptonline.org These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical characteristics associated with good oral bioavailability.

Table 2: Key ADME Parameters Predicted by Computational Models

Parameter Description Importance
Gastrointestinal (GI) Absorption Predicts the likelihood of a compound being absorbed from the gut into the bloodstream. Essential for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation Predicts whether a compound can cross the BBB to act on the central nervous system. Crucial for neuro-active drugs; undesirable for others to avoid CNS side effects.
CYP450 Inhibition Predicts if the compound is likely to inhibit key cytochrome P450 metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). Key for predicting drug-drug interactions and metabolic stability. frontiersin.org
P-glycoprotein (P-gp) Substrate Predicts if the compound is a substrate for the P-gp efflux pump. P-gp can pump drugs out of cells, reducing bioavailability and efficacy. frontiersin.org
Lipinski's Rule of Five A rule of thumb to evaluate drug-likeness based on MW ≤500, LogP ≤5, H-bond donors ≤5, and H-bond acceptors ≤10. Provides a quick assessment of whether a compound has properties consistent with an oral drug. rjptonline.org

While a full predicted ADME profile for this compound is not published, such computational assessments are a standard step in the modern evaluation of natural products. nih.gov

Cheminformatics and Data Mining for Lignan Research

Cheminformatics applies information technology and data analysis techniques to solve problems in chemistry. In drug discovery, it involves the analysis of large chemical datasets to discern structure-activity relationships (SAR) and structure-property relationships (SPR). scienceopen.com Data mining in this context refers to the process of discovering patterns and knowledge from large databases, such as screening results or gene expression data. researchgate.net

For lignans, these approaches have been instrumental in making sense of the vast chemical diversity and broad biological activities of this compound class. mdpi.com Studies have employed Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the chemical structure of compounds with changes in their biological activity. scienceopen.com For example, a QSAR study on a set of 159 lignans was used to build predictive models for activity against enzymes relevant to Alzheimer's disease. scienceopen.com

Furthermore, network pharmacology, a field that combines systems biology and computational analysis, has been used to study the multi-target effects of lignans from Schisandra chinensis. researchgate.net This approach maps the interactions between the active compounds in an extract and multiple protein targets within disease-related pathways, helping to elucidate the holistic mechanism of action of traditional medicines. researchgate.net These sophisticated data analysis techniques are essential for prioritizing which of the hundreds of known lignans, including this compound, warrant further investigation for specific therapeutic applications.

Future Research Directions and Preclinical Translational Potential

Elucidation of Additional Biological Targets and Mechanisms

The precise biological targets and molecular mechanisms of Angeloylgomisin M1 remain largely uncharacterized. Future research must prioritize identifying its direct molecular interactors to understand its therapeutic effects. Lignans (B1203133) from Schisandra are known to modulate key inflammatory pathways. mdpi.com For instance, many compounds in this class have been shown to inhibit the production of pro-inflammatory mediators by targeting pathways such as Nuclear Factor-kappa B (NF-κB) and modulating the expression of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Initial investigations should, therefore, focus on whether this compound follows a similar mechanism. Advanced proteomic and transcriptomic approaches could be employed to build a comprehensive profile of its cellular effects.

Table 1: Potential Biological Targets for this compound Based on Related Lignans

Target Category Specific Potential Targets Rationale for Investigation
Inflammatory Pathways NF-κB, iNOS, TNF-α, COX-2 Many dibenzocyclooctadiene lignans exhibit anti-inflammatory activity through these pathways. researchgate.netnih.gov
Oxidative Stress Nrf2, HO-1 Schisandra lignans are known for their antioxidant properties, often mediated by these pathways.
Hepatoprotection Cytochrome P450 enzymes Lignans are known to interact with and modulate liver enzymes, which is relevant to both therapeutic effects and potential drug interactions. nih.govresearchgate.net

| Neuroprotection | Kinase signaling pathways (e.g., MAPK), neurotrophic factors | Other lignans have shown potential in models of neurodegenerative diseases. |

Further studies are necessary to validate these potential targets and elucidate the specific signaling cascades modulated by this compound.

Development of Advanced Preclinical Models (e.g., Organoids, 3D Culture Systems)

To bridge the gap between in vitro studies and clinical applications, the development of more physiologically relevant preclinical models is essential. Traditional 2D cell cultures often fail to replicate the complex cellular interactions and microenvironment of human tissues.

Future research should leverage advanced models such as:

Organoids: These three-dimensional, self-organizing structures derived from stem cells can mimic the architecture and function of specific organs (e.g., liver, intestine, brain). Testing this compound on organoid models could provide more accurate data on its efficacy and potential toxicity in a human-like context.

3D Culture Systems: Spheroids and other 3D cell aggregates can model aspects of tissue complexity, such as cell-cell and cell-matrix interactions. These systems would be invaluable for studying the effects of this compound on tissue-specific functions and pathologies.

These models would be particularly useful for investigating the compound's effects in complex diseases like cancer or liver fibrosis, where the tissue microenvironment plays a critical role.

Investigation of Synergistic Effects with other Bioactive Compounds

Natural products often exist in complex mixtures where their combined effect is greater than the sum of their individual activities. Investigating the synergistic potential of this compound with other bioactive compounds could lead to more effective therapeutic strategies.

Future studies should explore combinations with:

Conventional Drugs: Investigating synergy with established therapeutic agents could lead to combination therapies that are more potent or have fewer side effects.

Other Natural Compounds: Exploring combinations with compounds from other classes, such as flavonoids or terpenes, that are also present in medicinal plant extracts.

Table 2: Potential Synergistic Combinations for this compound

Combination Partner Therapeutic Area Potential Mechanism of Synergy
Other Schisandra Lignans Inflammation, Liver Disease Multi-target effects on complementary pathways.
Chemotherapeutic Agents Cancer Overcoming drug resistance, enhancing apoptosis.

| Antioxidants (e.g., Curcumin) | Oxidative Stress-related Diseases | Complementary free radical scavenging and pathway modulation. |

These investigations would require rigorous experimental designs to differentiate between additive and truly synergistic interactions.

Exploration of Novel Delivery Systems

Like many lignans, this compound may face challenges related to poor water solubility, low bioavailability, and rapid metabolism, which can limit its therapeutic potential. nih.gov The development of novel drug delivery systems is crucial to overcome these pharmacokinetic hurdles.

Mechanistic and theoretical exploration should focus on systems such as:

Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles could improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues. nih.gov

Hydrogels: Injectable, stimuli-responsive hydrogels could provide controlled, sustained release of the compound over extended periods, which would be beneficial for chronic conditions. nih.govstanford.edu

Anisotropic Systems: These systems, which have direction-dependent properties, could be designed for more precise control over drug release kinetics. researchgate.net

Research in this area should focus on the formulation science and the physical chemistry of these systems to ensure stability and predictable release profiles for this compound.

Role of this compound in Ethnomedicine and Modern Phytopharmacology

The fruit of Schisandra chinensis, known as Wu Wei Zi, has been used for centuries in Traditional Chinese Medicine (TCM) to treat a variety of conditions, including coughs, liver ailments, and fatigue, and as a general tonic. mdpi.comnih.gov These traditional uses provide a valuable starting point for modern scientific investigation.

Isolation and Quantification: Accurately determining the concentration of this compound in traditional preparations of S. chinensis.

Bioactivity-Guided Fractionation: Systematically testing fractions of S. chinensis extract to correlate the presence of this compound with specific biological activities observed in vitro and in vivo.

Mechanistic Studies: Using the pure compound to validate that it is responsible for a specific therapeutic effect attributed to the whole extract, such as its purported hepatoprotective or adaptogenic properties.

This process will help to bridge the gap between traditional knowledge and evidence-based phytopharmacology.

Challenges and Opportunities in Translational Research for Lignan-Based Compounds

The translation of lignans like this compound from promising preclinical candidates to clinical therapies faces several challenges. However, these also present significant opportunities for innovation.

Table 3: Challenges and Opportunities in Lignan (B3055560) Translational Research

Challenge Opportunity
Poor Pharmacokinetics Development of advanced drug delivery systems (nanotechnology, hydrogels) to improve bioavailability and stability. nih.govnih.gov
Complex Mechanisms of Action Potential for multi-target therapy, which can be advantageous for complex diseases like cancer and neurodegeneration.
Potential for Drug Interactions Characterizing interactions with metabolic enzymes (e.g., CYPs) can inform safe clinical use and identify beneficial synergistic combinations. nih.gov
Standardization of Natural Products Advances in analytical chemistry and manufacturing can ensure consistent, high-quality extracts and purified compounds for research and clinical use.

| Regulatory Hurdles | Establishing a robust body of preclinical evidence on safety and efficacy can pave the way for a smoother regulatory pathway for natural product-derived drugs. |

Addressing these challenges through targeted research will be critical for realizing the full therapeutic potential of this compound and other valuable lignan-based compounds. futurebridge.com

Q & A

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer :
  • Chou-Talalay Method : Calculate combination index (CI) using CompuSyn software.
  • Isobolographic Analysis : Plot dose-effect curves to distinguish additive vs. synergistic interactions.
  • Bayesian Hierarchical Models : Account for inter-experiment variability in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.